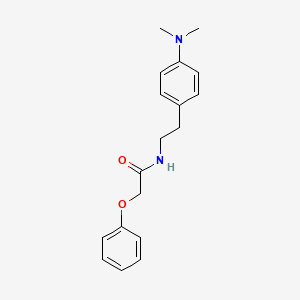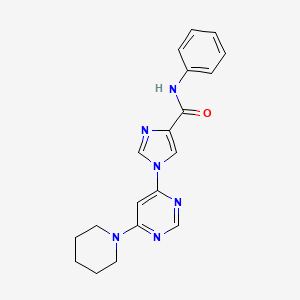
5,6-Dichloro-3-iodopyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,6-Dichloro-3-iodopyrazin-2-amine” is a chemical compound with the molecular formula C4H2Cl2IN3 . It has a molecular weight of 289.89 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “5,6-Dichloro-3-iodopyrazin-2-amine” is 1S/C4H2Cl2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) . The InChI key is HTQIBHPEVIOGGS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“5,6-Dichloro-3-iodopyrazin-2-amine” is a solid substance . It has a molecular weight of 289.89 . The compound has a calculated lipophilicity (Log Po/w) of 1.63 (iLOGP), 2.04 (XLOGP3), 1.98 (WLOGP), 1.15 (MLOGP), and 2.64 (SILICOS-IT) with a consensus Log Po/w of 1.89 . The calculated water solubility (Log S) is -3.37 (ESOL), -2.76 (Ali), and -3.47 (SILICOS-IT) with a consensus solubility class of soluble .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
5,6-Dichloro-3-iodopyrazin-2-amine plays a role in various chemical synthesis processes. For instance, it participates in reactions with amines to produce mono-substituted or bis-substituted products. These reactions can lead to compounds with potential applications in nonlinear optics and biology. A specific example includes the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, leading to products like 1,4,6,9-tetraaza-2,3,7,8-tetracyanothianthrene or 2,3,7, 8-tetracyano-1,4,6,9-tetraaza-5,10-dimethyl-5,10-dihydrophenazine, which have been evaluated for their optical properties and biological activity (Hou & Matsuoka, 1993).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The recommended precautionary statement is P280, which advises wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
5,6-dichloro-3-iodopyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQIBHPEVIOGGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)


![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B2366997.png)


![2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B2367002.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)
![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)



![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)